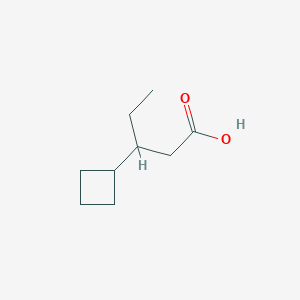
3-Cyclobutylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutylpentanoic acid is an organic compound characterized by a cyclobutyl group attached to the third carbon of a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutylpentanoic acid typically involves the following steps:
Chain Elongation: Extending the carbon chain to form the pentanoic acid backbone, which can be achieved through various alkylation reactions.
Oxidation: Converting the intermediate to the carboxylic acid form, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Cyclobutylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-cyclobutylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
- Cyclobutylacetic acid
- Cyclobutylpropanoic acid
- Cyclobutylbutanoic acid
Comparison: 3-Cyclobutylpentanoic acid is unique due to its longer carbon chain, which can influence its physical properties, reactivity, and potential applications. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and biological activity profiles.
生物活性
3-Cyclobutylpentanoic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by a cyclobutyl group attached to a pentanoic acid chain. The unique structure of this compound suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclobutane Ring : Utilizing cyclization reactions from suitable precursors.
- Chain Extension : Adding a pentanoic acid moiety through carboxylation or alkylation methods.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its effects on various cell lines and potential therapeutic applications.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with specific mutations such as B-Raf V600E. The mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects . Studies suggest that it can reduce inflammation markers in vitro, indicating potential benefits in treating inflammatory diseases.
| Study | Inflammatory Model | Effect Observed |
|---|---|---|
| RAW 264.7 cells | Decreased TNF-α production | |
| LPS-induced model | Reduced IL-6 levels |
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Case Study on Antitumor Activity : A study involving mice implanted with tumor cells demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Case Study on Inflammatory Response : In a model of acute inflammation, administration of this compound led to reduced edema and lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
3-cyclobutylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-7(6-9(10)11)8-4-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVEAQCFLMFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














